

# Comparative Antimicrobial Activity of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid Analogs

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## Compound of Interest

Compound Name: 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

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The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial properties of derivatives closely related to **4-methyl-2-phenylpyrimidine-5-carboxylic acid**, based on available scientific literature. The data presented herein is derived from a study on 5-hydroxymethylpyrimidine derivatives, which are structurally analogous to the core compound of interest.

## Summary of Antimicrobial Activity

A study by P. S. T. et al. (2021) investigated the antimicrobial potential of a series of 5-hydroxymethylpyrimidines, synthesized by the reduction of corresponding ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates. The antimicrobial activity of these compounds was evaluated against a panel of six bacterial strains and one fungal species.

The investigation revealed that the antimicrobial efficacy of these derivatives is generally modest. Notably, antibacterial effects were observed only in derivatives featuring an amino group with a carbon chain of at least three atoms at the 4-position of the pyrimidine ring. The antifungal activity was even more limited, with only the derivative bearing a 4-benzylsulfanyl substituent demonstrating any action against the tested fungus.

The following table summarizes the antimicrobial screening results for the tested 5-hydroxymethylpyrimidine derivatives.

Table 1: Antimicrobial Activity of 5-Hydroxymethylpyrimidine Derivatives

Comp ound ID	R Group at 4- Positio n	S. aureus	S. epider midis	E. coli	P. aerugi nosa	K. pneum oniae	B. subtili s	C. albica ns
3a	-S-CH <sub>2</sub> - Ph	-	-	-	-	-	-	+
3d	-NH- CH <sub>2</sub> - CH <sub>3</sub>	-	-	-	-	-	-	-
3e	-NH- (CH <sub>2</sub> ) <sub>2</sub> - CH <sub>3</sub>	+	+	-	-	-	-	-
3f	-NH- (CH <sub>2</sub> ) <sub>3</sub> - CH <sub>3</sub>	+	+	-	-	-	-	-
3g	-NH- CH(CH <sub>3</sub> ) <sub>2</sub>	-	-	-	-	-	-	-
3h	-NH- C(CH <sub>3</sub> ) <sub>3</sub>	-	-	-	-	-	-	-
3i	-NH-c- C <sub>6</sub> H <sub>11</sub>	-	-	-	-	-	-	-
3j	-NH-Ph	-	-	-	-	-	-	-

- + indicates weak activity

- - indicates no activity
- *S. aureus* (*Staphylococcus aureus* ATCC 25923), *S. epidermidis* (*Staphylococcus epidermidis* ATCC 12228), *E. coli* (*Escherichia coli* ATCC 25922), *P. aeruginosa* (*Pseudomonas aeruginosa* ATCC 27853), *K. pneumoniae* (*Klebsiella pneumoniae* ATCC 700603), *B. subtilis* (*Bacillus subtilis* ATCC 6633), *C. albicans* (*Candida albicans* ATCC 10231).

## Experimental Protocols

The antimicrobial activity of the synthesized 5-hydroxymethylpyrimidine derivatives was determined using a standard disc diffusion method.

**Bacterial and Fungal Strains:** The following microorganisms were used in the screening:

- Gram-positive bacteria: *Staphylococcus aureus* (ATCC 25923), *Staphylococcus epidermidis* (ATCC 12228), *Bacillus subtilis* (ATCC 6633)
- Gram-negative bacteria: *Escherichia coli* (ATCC 25922), *Pseudomonas aeruginosa* (ATCC 27853), *Klebsiella pneumoniae* (ATCC 700603)
- Fungus: *Candida albicans* (ATCC 10231)

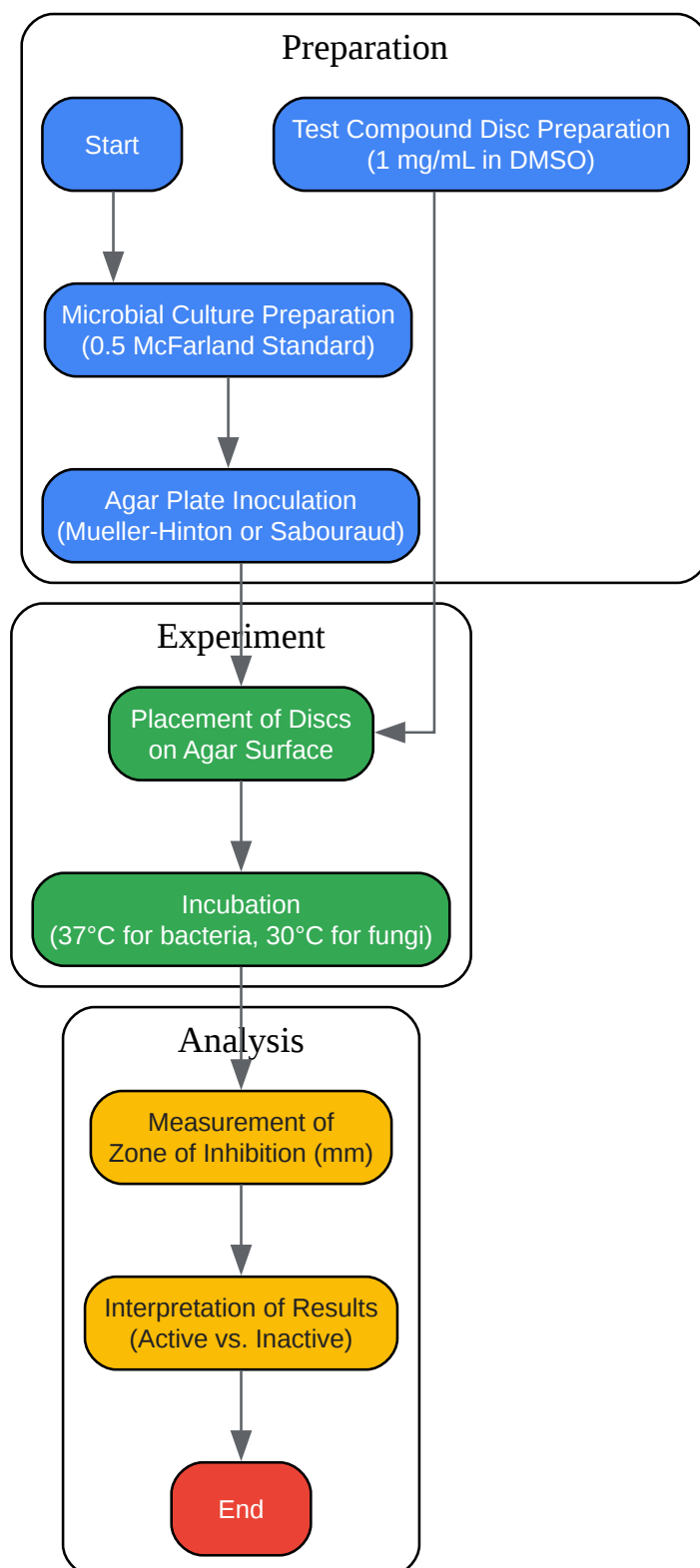
**Disc Diffusion Assay Protocol:**

- Bacterial and fungal cultures were grown in appropriate liquid media to a McFarland standard of 0.5.
- The microbial suspensions were uniformly spread onto the surface of Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for the fungus.
- Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of each test compound (at a concentration of 1 mg/mL in DMSO).
- The impregnated discs were placed on the surface of the inoculated agar plates.
- The plates were incubated for 24 hours at 37°C for bacteria and for 48 hours at 30°C for the fungus.

- The antimicrobial activity was determined by measuring the diameter of the zone of inhibition around each disc. The results were interpreted as active or inactive based on the presence or absence of a clear zone of inhibition.

## Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of the 5-hydroxymethylpyrimidine derivatives.



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Caption: Workflow for the disc diffusion antimicrobial susceptibility testing.

## Conclusion

The available data on derivatives structurally similar to **4-methyl-2-phenylpyrimidine-5-carboxylic acid** suggest that their antimicrobial activity is limited. Specifically, for the tested 5-hydroxymethylpyrimidine analogs, weak antibacterial activity was observed only in derivatives with propyl or butyl amino side chains at the 4-position, primarily against Gram-positive bacteria. Antifungal activity was even more restricted, noted only in the benzylsulfanyl derivative.

These findings indicate that while the 4-methyl-2-phenylpyrimidine scaffold is of interest, significant structural modifications would be necessary to enhance its antimicrobial potency. Further research, including the synthesis and screening of a broader range of derivatives with diverse functional groups at the 4 and 5 positions of the pyrimidine ring, is warranted to explore the full potential of this chemical class as a source of new antimicrobial agents. The lack of extensive public data on the direct antimicrobial activity of **4-methyl-2-phenylpyrimidine-5-carboxylic acid** derivatives highlights a gap in the current research landscape and an opportunity for future investigation.

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